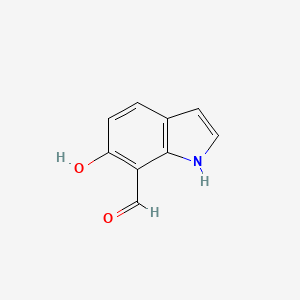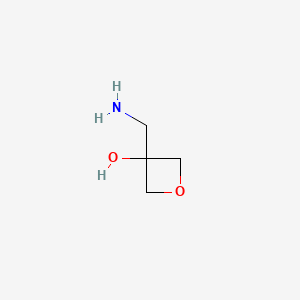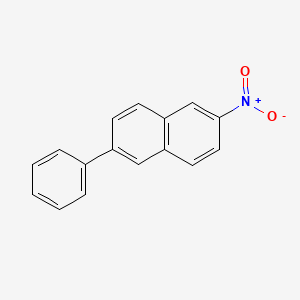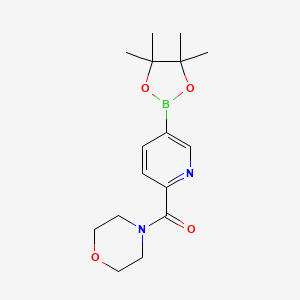
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone
Descripción general
Descripción
“Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone” is a chemical compound with the formula C16H23BN2O4 . It has a molecular weight of 318.18 . This compound is related to other compounds such as 3-MORPHOLINOCABONYL-PYRIDINE-5-BORONIC ACID PINACOL ESTER and 5-(MORPHOLINE-4-CARBONYL)PYRIDINE-3-BORONIC ACID PINACOL ESTER .
Molecular Structure Analysis
The molecular structure of this compound includes 23 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds, 5 H-bond acceptors, and no H-bond donors . The InChI Key for this compound is JTDABKRZHRRDOB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Kp (skin permeation) of -7.35 cm/s . Its water solubility is 0.796 mg/ml or 0.0025 mol/l .Aplicaciones Científicas De Investigación
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone has been used in a wide range of scientific research applications. It has been used to study gene expression and regulation, protein-protein interactions, epigenetic regulation, and other biological processes. This compound has been used to study gene expression in bacteria, yeast, and mammalian cells. It has also been used to study protein-protein interactions in yeast, bacteria, and mammalian cells. This compound has also been used to study epigenetic regulation in mammalian cells.
Mecanismo De Acción
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone works by binding to a specific sequence of mRNA and blocking its translation into a protein. This binding prevents the mRNA from being translated into a protein, thus blocking the expression of the gene. This compound can also block the translation of other mRNAs that contain the same sequence as the target mRNA. This mechanism of action has been used to study gene expression, protein-protein interactions, and epigenetic regulation.
Biochemical and Physiological Effects
This compound has been used to study a variety of biochemical and physiological processes. It has been used to study gene expression, protein-protein interactions, and epigenetic regulation in a wide range of organisms. This compound has been used to study the regulation of gene expression in bacteria, yeast, and mammalian cells. It has also been used to study protein-protein interactions in yeast, bacteria, and mammalian cells. This compound has also been used to study epigenetic regulation in mammalian cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone has several advantages for laboratory experiments. It is easy to synthesize and can be used to study a wide range of biological processes. It is also relatively inexpensive and can be stored for long periods of time. This compound also has several limitations. It is not very specific and can bind to many different mRNAs, which can lead to off-target effects. This compound is also relatively large and can be difficult to deliver to cells.
Direcciones Futuras
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone has a wide range of potential applications in the laboratory and in clinical research. It can be used to study gene expression, protein-protein interactions, and epigenetic regulation. It can also be used to study the regulation of gene expression in a variety of organisms, including bacteria, yeast, and mammalian cells. This compound can also be used to study the regulation of protein-protein interactions in a variety of organisms. In addition, this compound can be used to study epigenetic regulation in mammalian cells. This compound can also be used to study the regulation of gene expression in response to environmental stimuli. Finally, this compound can be used to study the regulation of gene expression in response to drugs and other therapeutic agents.
Métodos De Síntesis
Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone is synthesized by a chemical process known as acylation. This process involves reacting an acid with a base to form a new molecule. The reaction is catalyzed by a reagent such as an acid chloride, anhydride, or an ester. The reaction is typically carried out in an aqueous solution at a temperature of 25-50°C. The reaction is typically complete in a few hours.
Safety and Hazards
Propiedades
IUPAC Name |
morpholin-4-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)12-5-6-13(18-11-12)14(20)19-7-9-21-10-8-19/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDABKRZHRRDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729217 | |
| Record name | (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201644-47-4 | |
| Record name | 4-Morpholinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)


![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)

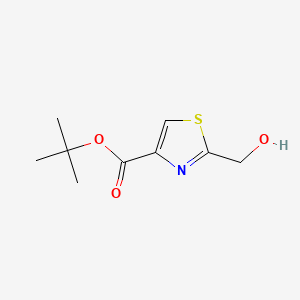

![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)
![1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, 11-chloro-2,3,3a,12b-tetrahydro-2-methyl-, (3aR,12bS)-rel-](/img/structure/B597936.png)
